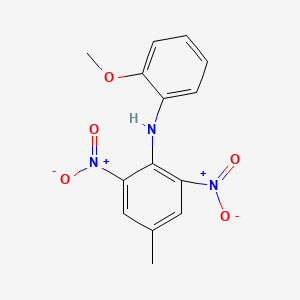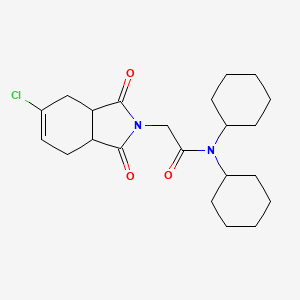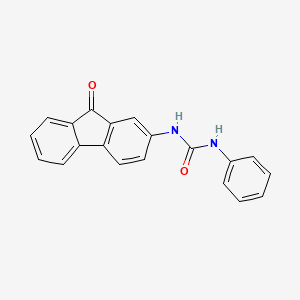
(2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine, also known as methoxamine, is an organic compound that belongs to the class of amine compounds. It is commonly used in scientific research due to its pharmacological properties. Methoxamine acts as a selective alpha-1 adrenergic receptor agonist, which makes it useful in various physiological and biochemical studies.
Mecanismo De Acción
Methoxamine acts as a selective alpha-1 adrenergic receptor agonist, which means it binds specifically to alpha-1 adrenergic receptors and activates them. Activation of alpha-1 adrenergic receptors leads to an increase in intracellular calcium concentration, which in turn causes smooth muscle contraction. Methoxamine has a higher affinity for alpha-1 adrenergic receptors than for alpha-2 adrenergic receptors, which makes it useful in studies related to alpha-1 adrenergic receptor activation.
Biochemical and Physiological Effects:
Methoxamine has several biochemical and physiological effects, including an increase in blood pressure, heart rate, and smooth muscle contraction. It is also known to increase the release of norepinephrine, which is a neurotransmitter that plays a role in the sympathetic nervous system. Methoxamine has been shown to have a greater effect on blood pressure than on heart rate, which makes it useful in studies related to blood pressure regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine in lab experiments is its selectivity for alpha-1 adrenergic receptors. This makes it useful in studies related to alpha-1 adrenergic receptor activation, without affecting other adrenergic receptors. However, one of the limitations of using this compound is its short half-life, which means it needs to be administered frequently to maintain its effects. Methoxamine can also cause vasoconstriction, which can affect blood flow and tissue perfusion.
Direcciones Futuras
There are several future directions in which (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine can be used in scientific research. One potential area is in the study of hypertension, where this compound can be used to investigate the role of alpha-1 adrenergic receptors in regulating blood pressure. Another potential area is in the study of smooth muscle contraction, where this compound can be used to investigate the effects of alpha-1 adrenergic receptor activation on smooth muscle contraction in different organs. Methoxamine can also be used in the development of new drugs that target alpha-1 adrenergic receptors, which can have potential therapeutic applications.
Métodos De Síntesis
Methoxamine can be synthesized by reacting 2-methoxyaniline with 4-methyl-2,6-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine.
Aplicaciones Científicas De Investigación
Methoxamine has been extensively used in scientific research due to its ability to selectively activate alpha-1 adrenergic receptors. It has been used in studies related to cardiovascular physiology, where it is used to investigate the role of alpha-1 adrenergic receptors in regulating blood pressure and heart rate. Methoxamine has also been used in studies related to smooth muscle contraction, where it is used to investigate the effects of alpha-1 adrenergic receptor activation on smooth muscle contraction.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-2,6-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-9-7-11(16(18)19)14(12(8-9)17(20)21)15-10-5-3-4-6-13(10)22-2/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQVTLPTVFLNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC2=CC=CC=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl [4-(4-methoxyphenoxy)butyl]malonate](/img/structure/B5236312.png)


![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5236316.png)

![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5236325.png)
![2-(2-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5236327.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B5236340.png)

![3-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5236371.png)

![3-(2-methoxyethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236383.png)

![ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5236417.png)